molecular formula C4H8ClNO B571562 3-Aminocyclobutanone hydrochloride CAS No. 1035374-20-9

3-Aminocyclobutanone hydrochloride

Cat. No. B571562
M. Wt: 121.564
InChI Key: NEQHFBUOBOTJDV-UHFFFAOYSA-N
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Description

3-Aminocyclobutanone hydrochloride, also known as 3-oxocyclobutylamine hydrochloride, is an organic compound . It appears as a colorless crystalline solid .


Synthesis Analysis

The preparation of 3-oxocyclobutylamine hydrochloride is usually carried out by chemical synthesis. A common synthetic method is to react an appropriate amount of 3-oxocyclobutylamine with hydrochloric acid to produce 3-oxocyclobutylamine hydrochloride .


Molecular Structure Analysis

The molecular formula of 3-Aminocyclobutanone hydrochloride is C4H7NO.HCl . The InChI code is 1S/C4H7NO.ClH/c5-3-1-4(6)2-3;/h3H,1-2,5H2;1H .


Chemical Reactions Analysis

Under acidic conditions, 3-oxocyclobutylamine hydrochloride can react with other compounds .


Physical And Chemical Properties Analysis

3-Aminocyclobutanone hydrochloride is soluble in water and alcohol solvents, but insoluble in non-polar solvents . It has a melting point of approximately 150-160°C .

Scientific Research Applications

  • Synthesis of Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry :

    • The hydrochloride salt of ɑ-aminocyclobutanone, protected as its dimethyl acetal, has been prepared as a synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. It was also converted to amide and sulfonamide-functionalized 2-aminocyclobutanone derivatives, demonstrating its utility in medicinal chemistry (Mohammad, Reidl, Zeller, & Becker, 2020).
  • Ring-Opening of 3-Aminocyclobutanone Oximes for Generation of Primary Alkyl Radicals :

    • The study describes how the ring-opening of 3-aminocyclobutanone oximes enables the easy generation of primary alkyl radicals. These radicals undergo strain-release, desulfonylative radical Truce-Smiles rearrangement, providing access to 1,3-diamines and unnatural β-amino acids (Greaney, Whalley, & Seayad, 2021).
  • Synthesis of Novel Boronated 1-Aminocyclobutanecarboxylic Acid for Neutron Capture Therapy :

    • A boronated aminocyclobutanecarboxylic acid was synthesized for potential use in neutron capture therapy. Modeled after 1-aminocyclobutanecarboxylic acid, which shows high uptake in brain tumors, this study highlights the therapeutic potential of cyclobutanone derivatives in cancer treatment (Kabalka & Yao, 2003).
  • Characterization of Primary Prostate Carcinoma by Anti-1-Amino-2-[18F] -Fluorocyclobutane-1-Carboxylic Acid Uptake :

    • Anti-1-amino-3-[18F] fluorocyclobutane-1-carboxylic acid (anti-3-[18F] FACBC), a synthetic amino acid PET radiotracer, has shown utility in detecting recurrent prostate carcinoma. The study correlates uptake of anti-3-[18F] FACBC with histology of prostatectomy specimens and tumor aggressiveness markers, suggesting its diagnostic potential in oncology (Schuster et al., 2013).

properties

IUPAC Name

3-aminocyclobutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c5-3-1-4(6)2-3;/h3H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQHFBUOBOTJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677548
Record name 3-Aminocyclobutan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclobutanone hydrochloride

CAS RN

1035374-20-9
Record name 3-Aminocyclobutan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminocyclobutan-1-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
DM Whalley, J Seayad… - Angewandte Chemie …, 2021 - Wiley Online Library
… We began our study with the functionalization of 3-aminocyclobutanone hydrochloride 11; 8 two simple N-functionalizations and the condensation of an O-aryl hydroxylamine gave the …
Number of citations: 23 onlinelibrary.wiley.com

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